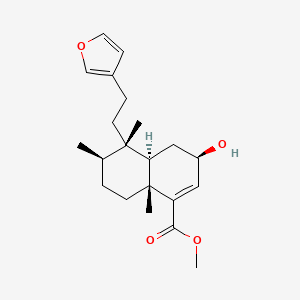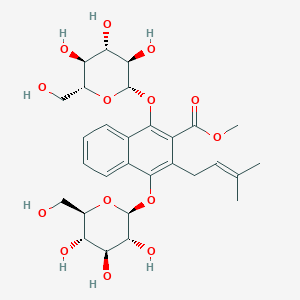
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It belongs to the chemical family of xanthones and has a molecular formula of C16H12O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core, which is a dibenzo-γ-pyrone scaffold, with methoxy groups at the 1 and 7 positions and a methylenedioxy group at the 2,3 positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.26288 . The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage condition is 2-8℃ .Aplicaciones Científicas De Investigación
Antioxidation and Vasodilatation Activities : Xanthones, including compounds similar to 1,7-Dimethoxy-2,3-methylenedioxyxanthone, isolated from the roots of Polygala caudata, demonstrated significant antioxidation activities. These compounds scavenged H2O2 and reactive oxygen free radicals produced by macrophage respiratory bursts. Some also exhibited vasodilatation activity, relaxing contractions in rat thoracic aorta rings in a dose-dependent manner (Li-Lin Lin et al., 2005).
Erectile Dysfunction Treatment : A synthesized form of 1,7-Dimethoxy-2-hydroxyxanthone, structurally similar to this compound, showed potential in treating erectile dysfunction. The compound exhibited significant relaxation activity on rabbit Corpus cavernosum, indicating its therapeutic potential in this area (Wenjing Liu et al., 2013).
Cytotoxic Activity : Several xanthones, including those structurally related to this compound, isolated from various plants like Cratoxylum arborescens, showed moderate cytotoxic activity against certain cancer cell lines. This suggests a potential role in cancer research and treatment (Prasert Pattanaprateeb et al., 2005).
Propiedades
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




